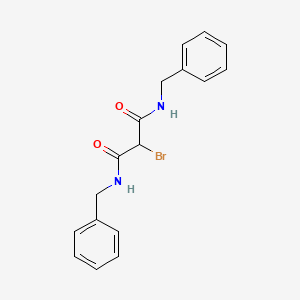
Propanediamide, 2-bromo-N,N'-bis(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanediamide, 2-bromo-N,N’-bis(phenylmethyl)- is an organic compound with the molecular formula C17H17BrN2O2. It consists of 17 hydrogen atoms, 17 carbon atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 bromine atom
Méthodes De Préparation
The synthesis of Propanediamide, 2-bromo-N,N’-bis(phenylmethyl)- involves several stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product . Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Propanediamide, 2-bromo-N,N’-bis(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the removal of the bromine atom or other modifications.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the type of reaction and the conditions employed.
Applications De Recherche Scientifique
Propanediamide, 2-bromo-N,N’-bis(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propanediamide, 2-bromo-N,N’-bis(phenylmethyl)- involves its interaction with specific molecular targets. The bromine atom and phenylmethyl groups play crucial roles in its reactivity and binding affinity. The pathways involved may include enzyme inhibition, receptor binding, or other molecular interactions that lead to its observed effects .
Comparaison Avec Des Composés Similaires
Propanediamide, 2-bromo-N,N’-bis(phenylmethyl)- can be compared with other similar compounds, such as:
Propanediamide, 2-bromo-N,N’-dimethyl-N,N’-bis(phenylmethyl)-: This compound has dimethyl groups instead of phenylmethyl groups, leading to different chemical properties and applications.
Propanamide, 2-bromo-N,N-bis(phenylmethyl)-: A similar compound with slight variations in its structure, affecting its reactivity and uses.
The uniqueness of Propanediamide, 2-bromo-N,N’-bis(phenylmethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
333309-96-9 |
|---|---|
Formule moléculaire |
C17H17BrN2O2 |
Poids moléculaire |
361.2 g/mol |
Nom IUPAC |
N,N'-dibenzyl-2-bromopropanediamide |
InChI |
InChI=1S/C17H17BrN2O2/c18-15(16(21)19-11-13-7-3-1-4-8-13)17(22)20-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,19,21)(H,20,22) |
Clé InChI |
XHXOLHROLSADIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)C(C(=O)NCC2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



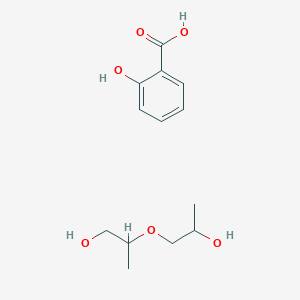

![Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13970410.png)

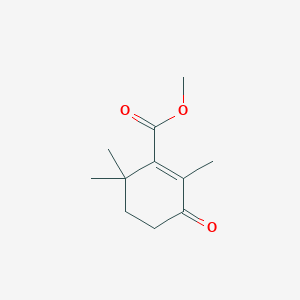
![N-(4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B13970425.png)

![2-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B13970437.png)
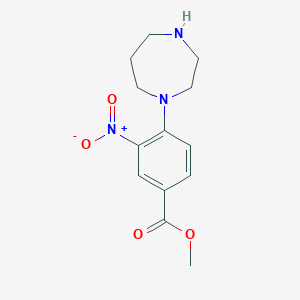
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13970442.png)
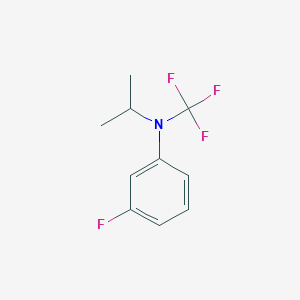
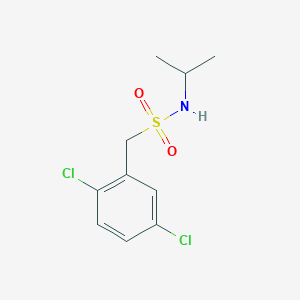
![1H-Pyrazolo[1,5-a]benzimidazol-6-amine](/img/structure/B13970456.png)
